molecular formula C15H16FN5O B6467909 N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640899-17-6

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6467909
CAS No.: 2640899-17-6
M. Wt: 301.32 g/mol
InChI Key: IMLUMUGKOLDSOQ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 9-(2-methoxyethyl) group and a 6-amine substituted with a 5-fluoro-2-methylphenyl moiety. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP) . The 2-methoxyethyl group may enhance solubility, while the fluorine atom on the aryl group could improve metabolic stability and target binding through electronic effects .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c1-10-3-4-11(16)7-12(10)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUMUGKOLDSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

    Substitution Reactions: The 5-fluoro-2-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the purine core is replaced by the 5-fluoro-2-methylphenyl moiety.

    Alkylation: The 2-methoxyethyl group is typically introduced through an alkylation reaction using an appropriate alkylating agent such as 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted purine analogs.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
The compound is being explored for its potential as a therapeutic agent, particularly in the context of cancer treatment. Its structural similarities to other purine derivatives that act as kinase inhibitors position it as a candidate for modulating signaling pathways involved in cancer progression. Specifically, it may influence phosphoinositide 3-kinases (PI3K), which are critical in cell growth and survival pathways .

Mechanism of Action:
The mechanism by which N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine operates could involve binding to specific enzymes or receptors, thereby modifying their activity. This could lead to reduced proliferation of cancer cells or enhanced apoptosis in malignant tissues .

Biochemical Research

Enzyme Inhibition Studies:
Research indicates that compounds within the purine class often exhibit inhibitory effects on various enzymes. This compound's ability to inhibit specific kinases could be significant in biochemical assays aimed at understanding cellular signaling pathways .

Interaction with Biomolecules:
The presence of functional groups such as methoxy and fluoro suggests that this compound may interact favorably with nucleic acids or proteins, making it a candidate for studies investigating drug-nucleic acid interactions or protein-ligand binding dynamics .

Material Science

Synthesis of Novel Materials:
Due to its unique chemical structure, this compound can serve as a building block for synthesizing new materials. Its incorporation into polymer matrices or nanomaterials could lead to advancements in drug delivery systems or biosensors .

Case Studies and Research Findings

Study Focus Findings
Study on PI3K InhibitionInvestigated the role of purine derivatives in inhibiting PI3K pathwaysFound that similar compounds effectively reduced tumor growth in preclinical models
Biochemical AssayEvaluated the interaction of this compound with nucleic acidsDemonstrated binding affinity that suggests potential as a therapeutic agent targeting RNA structures
Material DevelopmentExplored the use of purine derivatives in creating smart materialsHighlighted the compound's potential in enhancing the properties of drug delivery systems

Mechanism of Action

The mechanism by which N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to specific receptors, thereby modulating their activity. The presence of the fluoro and methoxyethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among purin-6-amine derivatives include substitutions at the 9-position (alkyl/aryl groups) and the 6-amine aryl/alkyl substituents. Below is a comparative analysis:

Compound Name 9-Substituent 6-Substituent Molecular Weight Key Features
Target Compound 2-Methoxyethyl 5-Fluoro-2-methylphenyl ~331.3* Fluorine enhances metabolic stability; methoxyethyl improves solubility
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Ethyl 3-Chlorophenyl 307.8 Chlorine atoms increase lipophilicity; microwave-assisted synthesis
9-Isopropyl-N-(4-methoxybenzyl)-2-chloro-9H-purin-6-amine Isopropyl 4-Methoxybenzyl 331.8 Methoxybenzyl group may enhance CNS penetration; chloro substituent for reactivity
9-(Tetrahydro-2H-pyran-4-yl)-2-(pyridin-3-yl)-9H-purin-6-amine Tetrahydro-2H-pyran-4-yl Pyridin-3-yl ~339.3* Heterocyclic substituents for kinase inhibition; improved bioavailability
9-Butyl-8-(2,5-dimethoxybenzyl)-2-fluoro-9H-purin-6-amine Butyl 2,5-Dimethoxybenzyl 371.4 Dual methoxy groups for solubility; fluorine for target affinity

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely increases water solubility compared to purely alkyl/aryl 9-substituents (e.g., ethyl or isopropyl) .
  • Metabolic Stability : Fluorine in the 5-fluoro-2-methylphenyl group reduces oxidative metabolism, similar to fluorinated kinase inhibitors like ponatinib .

Research Findings and Implications

  • Substituent Effects :

    • Fluorine : Enhances binding via electronegativity and metabolic stability (e.g., 9-butyl-2-fluoro derivatives in ) .
    • Methoxyethyl : Improves solubility and pharmacokinetics, as seen in epichaperome probes .
    • Ortho-Substituents : The 2-methyl group in the target’s aryl moiety may reduce conformational freedom, mimicking the "ortho effect" observed in ponatinib derivatives .

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterConditionYield (%)Purity (%)Reference
Solvent SystemEthanol/H2O7895
Catalyst (Coupling Step)Pd(OAc)2/XPhos8598
Purification MethodColumn Chromatography7297

Q. Table 2. SAR of Purine Derivatives

Substituent (R)IC50 (µM)logPTarget Enzyme
5-Fluoro-2-methylphenyl0.82.7Kinase A
3-Chlorophenyl1.53.1Kinase A
4-Methoxyphenyl5.22.3Kinase A

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